3-(Aminomethyl)oxolan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(aminomethyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-3-4-1-2-8-5(4)7/h4H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACIABQWTKOKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Aminomethyl Oxolan 2 One and Its Analogues
Stereoselective and Enantioselective Synthesis of 3-(Aminomethyl)oxolan-2-one Derivatives
The core challenge in synthesizing chiral this compound lies in the precise installation of the stereocenter at the C3 position. Stereoselective and enantioselective strategies are paramount for producing optically pure compounds, which is often crucial for their intended biological applications.
Asymmetric Catalysis in Aminomethyl Lactone Formation
Asymmetric catalysis, utilizing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product, represents one of the most elegant and efficient approaches for synthesizing chiral molecules. Both organocatalysis and metal-based catalysis have been effectively employed in the formation of chiral lactones and the introduction of amine functionalities.
Organocatalysis employs small, metal-free organic molecules to catalyze asymmetric transformations, offering advantages such as stability, low toxicity, and operational simplicity. Proline and its derivatives, as well as cinchona alkaloids, are prominent classes of organocatalysts used in these syntheses. youtube.comgoogle.com
A key strategy involves the asymmetric conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated lactone or the addition of a carbon nucleophile to an imine derived from a lactone precursor. For instance, proline can catalyze the formation of an enamine intermediate from an aldehyde, which can then undergo a stereoselective reaction. youtube.com In the context of this compound, a plausible route is the asymmetric Michael addition of a protected amine source to 2(5H)-furanone. Alternatively, an organocatalytic Mannich-type reaction between an enolate equivalent and an α-imino ester can generate precursors to functionalized γ-amino acid derivatives. google.com Chiral phosphoric acids and confined Brønsted acids, such as imidodiphosphorimidates (IDPi), have also emerged as powerful catalysts for asymmetric lactonization reactions, effectively controlling the stereochemistry during the cyclization of unsaturated carboxylic acids. nih.gov
| Catalyst Type | Reaction | Key Features | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Proline | Mannich Reaction / Aldol Reaction | Forms chiral C-N or C-C bonds; uses a bifunctional activation mechanism. youtube.com | Often >90% |
| Cinchona Alkaloid-Derived Thiourea | Michael Addition | Activates both nucleophile and electrophile through hydrogen bonding. mdpi.com | Up to 99% |
| Chiral Phosphoric Acid (CPA) | Asymmetric Amination / Lactonization | Acts as a chiral Brønsted acid to control the protonation or activate electrophiles. rsc.org | Good to excellent |
| Imidodiphosphorimidate (IDPi) | Asymmetric Hydrolactonization | Provides a confined chiral environment for stereoselective protonation and cyclization. nih.gov | 90-98% |
Transition metal catalysis offers a broad spectrum of reactions for enantioselective synthesis. Copper, rhodium, palladium, and ruthenium complexes with chiral ligands are widely used to construct chiral centers with high fidelity. A versatile method for synthesizing functionalized lactones is the copper-catalyzed enantioselective oxyfunctionalization of alkenes. nih.govmit.edu This strategy can be adapted by using an unsaturated carboxylic acid bearing a suitable nitrogen precursor, such as an azide (B81097). The intramolecular cyclization, induced by the metal catalyst and an oxidant, proceeds via a radical mechanism to form the lactone ring while installing the functionalized side chain. nih.govacs.org The azide can subsequently be reduced to the desired primary amine. nih.govacs.org
Another powerful approach is the catalytic asymmetric hydrogenation of a precursor containing a double bond at the appropriate position, using catalysts like Ru-BINAP. This method is highly effective for setting stereocenters with hydrogen. princeton.edu
| Metal/Ligand System | Reaction Type | Substrate Example | Product Feature | Reported Yield/ee |
|---|---|---|---|---|
| Cu(I) / Chiral Bisoxazoline (BOX) | Enantioselective Oxyazidation | Unsaturated Carboxylic Acid | Azidomethyl-substituted lactone | Good yields, >90% ee acs.org |
| Rh(I) / Chiral Diphosphine | Asymmetric Hydrogenation | α,β-Unsaturated Lactone | Chiral Saturated Lactone | High yields, >95% ee |
| Pd(0) / Chiral Ligand | Asymmetric Allylic Alkylation | Allylic Acetate with a Nitrogen Nucleophile | Precursor to γ-amino acid | High yields and ee |
| Ru(II) / BINAP | Asymmetric Hydrogenation | Keto-lactone | Hydroxy-lactone (precursor) | >95% de, >95% ee princeton.edu |
Diastereoselective Control in Functionalization Pathways
When a molecule already contains one or more stereocenters, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the relative configuration between these centers. In the synthesis of analogues of this compound that may have additional substituents on the lactone ring, controlling diastereoselectivity is crucial.
This control can be achieved through substrate-based or reagent-based strategies. In substrate-based control, the existing chiral center directs the approach of the reagent to one face of the molecule. For example, the reduction of a ketone at the C4 position of a 3-substituted oxolan-2-one ring would be influenced by the substituent at C3, leading to a preferential formation of one diastereomer. Syntheses of complex lactones often rely on highly stereoselective steps to build up the desired relative stereochemistry. researchgate.netbeilstein-journals.org
Kinetic Resolution and Dynamic Kinetic Resolution Strategies for Chiral Purity Enhancement
Resolution techniques are employed to separate a racemic mixture into its constituent enantiomers. While classical resolution has a maximum theoretical yield of 50% for the desired enantiomer, kinetic resolution (KR) and dynamic kinetic resolution (DKR) offer more advanced and efficient alternatives. princeton.edu
In Kinetic Resolution (KR) , one enantiomer of a racemic starting material reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. rsc.orgnih.gov This can be applied to a racemic mixture of this compound or its precursors, such as a corresponding amino alcohol, often using enzymes like lipases for selective acylation. mdpi.com
Dynamic Kinetic Resolution (DKR) is a more powerful strategy that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This is achieved by combining a fast and selective kinetic resolution with a rapid, in-situ racemization of the starting material. mdpi.comprinceton.edu This ensures that the slower-reacting enantiomer is continuously converted back into the racemic mixture, providing more of the fast-reacting enantiomer to be transformed. DKR is particularly effective for substrates with an easily epimerizable stereocenter, such as azlactones or β-keto esters, which can be precursors to the target aminolactone. nih.govnih.gov
| Strategy | Description | Maximum Theoretical Yield | Catalyst Example | Reference |
|---|---|---|---|---|
| Kinetic Resolution (KR) | One enantiomer reacts faster, separating it from the slower-reacting one. | 50% | Lipase for selective acylation of a racemic alcohol or amine. | mdpi.com |
| Dynamic Kinetic Resolution (DKR) | Combines KR with in-situ racemization of the starting material. | 100% | Ru-based catalyst for racemization coupled with enzymatic resolution. | mdpi.comwikipedia.org |
Chemo-Enzymatic and Biocatalytic Pathways for this compound Synthesis
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity (chemo-, regio-, and stereo-) under mild conditions. nih.gov For the synthesis of this compound, enzymes such as ketoreductases (KREDs), transaminases (TAs), and hydrolases are highly valuable.
A KRED can asymmetrically reduce a prochiral ketone precursor to a chiral alcohol with high enantiopurity. nih.gov A transaminase can convert a ketone into a chiral amine, directly installing the key amine functionality with excellent stereocontrol. researchgate.net
Chemo-enzymatic synthesis combines the strengths of both chemical and biological catalysis, often in a cascade or one-pot process. nih.govnih.gov This approach can significantly shorten synthetic routes and improve efficiency. For example, a chemical reaction could be used to synthesize a prochiral keto-lactone, which is then subjected to stereoselective reduction by a KRED or reductive amination involving a transaminase to yield the final chiral aminolactone. researchgate.net Such integrated pathways represent a sustainable and powerful approach to complex chiral molecules. nih.gov
Multicomponent Reaction (MCR) Strategies for C-N Bond Formation in Oxolan-2-one Systems
Multicomponent reactions (MCRs) offer a powerful and efficient approach to building molecular complexity from simple starting materials in a single step. Their application in the synthesis of oxolan-2-one systems, particularly for the introduction of the crucial C-N bond, has been a subject of considerable research.
The Mannich reaction is a classic and highly effective method for the formation of β-amino carbonyl compounds, making it a cornerstone for the introduction of the aminomethyl group onto the oxolan-2-one scaffold. thaiscience.info This three-component reaction typically involves an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen. mdpi.com In the context of this compound synthesis, a pre-formed γ-butyrolactone can act as the active hydrogen component.
Recent advancements have focused on the development of more efficient and environmentally friendly catalytic systems for Mannich reactions. For instance, the use of task-specific ionic liquids has been shown to catalyze the three-component Mannich-type reaction of aromatic aldehydes, aromatic amines, and ketones, affording various β-amino carbonyl compounds in good yields at room temperature. thaiscience.info This approach offers advantages such as simple product separation and catalyst recyclability. thaiscience.info
Furthermore, organocatalytic asymmetric Mannich reactions have emerged as a powerful tool for the enantioselective synthesis of chiral β-amino carbonyl compounds. mdpi.comnih.gov Chiral catalysts, such as those derived from phosphinoyl-aziridines, have demonstrated high efficiency in promoting the direct three-component Mannich reaction of p-anisidine, hydroxyacetone, and various aromatic aldehydes, yielding chiral products with high enantioselectivity. mdpi.com
Beyond the Mannich reaction, other convergent MCRs have been effectively utilized to generate structurally diverse and complex oxolan-2-one analogues. These reactions allow for the rapid assembly of multiple functionalities around the core lactone ring. For example, consecutive multicomponent reactions have been employed to synthesize novel pseudo-peptides incorporating dithiocarbamate (B8719985) and N,X-heterocyclic groups. nih.gov This strategy involves a sequence of MCRs, such as the synthesis of dithiocarbamates followed by an Asinger imine synthesis and a final Ugi reaction, to construct highly complex molecules in high yields. nih.gov
The isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly valuable for creating diverse libraries of small molecules. rug.nl These reactions are highly amenable to automation and high-throughput synthesis, facilitating the rapid exploration of chemical space around the oxolan-2-one scaffold. rug.nl The development of new heterocyclic multicomponent reactions further expands the toolkit for the combinatorial synthesis of fused 3-aminoimidazoles and other complex heterocyclic systems that can be integrated with the oxolan-2-one core. nih.gov
Targeted Functional Group Interconversions and Advanced Transformations of this compound
Once the basic this compound scaffold is in hand, further structural diversification can be achieved through targeted functional group interconversions and advanced transformations. These modifications can be directed at either the aminomethyl side chain or the oxolan-2-one ring itself.
The primary amino group in this compound offers a versatile handle for a wide range of chemical modifications. Selective N-acylation, N-alkylation, and N-arylation reactions can be readily performed to introduce various substituents, thereby modulating the biological activity and physicochemical properties of the molecule. The introduction of different amine functionalities has been shown to have a significant effect on the biological activity of α-methylene-γ-butyrolactone analogues. nih.gov
The ability to introduce two chemically distinguishable nitrogen atoms within a scaffold provides an opportunity to fine-tune ligand affinity for specific biological targets. montclair.edu This principle can be applied to the derivatization of the aminomethyl group to create more potent and selective ligands.
The oxolan-2-one ring, while relatively stable, can undergo a variety of regioselective and chemoselective transformations. youtube.com Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity describes the preference for reaction at one position over another. youtube.com
For instance, the development of methods for the chemo-selective oxidation of 1,4-diols to γ-butyrolactones using reagents like RuCl₃/NaIO₄ has been reported. researchgate.net This allows for the synthesis of substituted lactones from readily available starting materials. The γ-butyrolactone ring can also undergo ring-opening reactions under certain conditions, such as basic hydrolysis, to form the corresponding γ-hydroxybutanoic acid. icm.edu.pl This can be a useful strategy for further functionalization or for creating biodegradable polyesters. icm.edu.pl
Furthermore, the introduction of substituents on the γ-butyrolactone ring can influence its reactivity and potential for polymerization. icm.edu.pl For example, α-methylene-γ-butyrolactones are a known pharmacophore in some natural products and can be synthesized through various methods. nih.gov
Synthetic Routes Utilizing Novel Precursors for Oxolan-2-one Scaffolds
The development of novel synthetic routes from unconventional precursors is crucial for expanding the diversity of accessible oxolan-2-one scaffolds. unife.itresearchgate.net These innovative approaches can provide access to unique substitution patterns and stereochemistries that may not be achievable through traditional methods.
One such approach involves the hydrogenation of dicarboxylic acids and their anhydrides. For example, the hydrogenation of succinic acid can yield γ-butyrolactone, and the reaction conditions can be tuned to favor the formation of the lactone over other products like 1,4-butanediol (B3395766) or tetrahydrofuran. researchgate.net The use of bimetallic catalysts, such as Pd-Re/C, has been shown to enhance the activity and selectivity of this transformation. researchgate.net
Another strategy involves the use of photoredox catalysis for the synthesis of γ-butyrolactones. This method has been successfully applied to the synthesis of 5,5-disubstituted γ-butyrolactones from various radical precursors. nih.gov The development of novel scaffolds for drug discovery often relies on the synthesis of new heterocyclic cores that can serve as versatile intermediates. researchgate.net These novel precursors can then be elaborated into a variety of complex molecules, including those containing the oxolan-2-one motif.
Protecting Group Strategies for Aminomethyl and Lactone Functionalities in Multi-Step Syntheses
A primary challenge in the synthesis of this compound analogues is the inherent reactivity of the γ-lactone ring towards nucleophiles, including the primary amine of the title compound itself. Current time information in Bangalore, IN. Deprotection of the aminomethyl group can lead to an intramolecular cyclization, forming an undesired lactam. wikipedia.org Therefore, the choice of protecting groups and the sequence of their removal are critical to prevent this side reaction.
Orthogonal and Complementary Protecting Group Strategies
Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective deprotection of one functional group in the presence of others. thieme-connect.commdpi.comresearchgate.net This is typically achieved by using protecting groups that are cleaved under distinct and non-interfering conditions (e.g., acidic, basic, or hydrogenolysis conditions). thieme-connect.commdpi.com
For the aminomethyl group of this compound, several common protecting groups are available, each with its specific deprotection protocol. The most widely used are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., trifluoroacetic acid (TFA), HCl) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine (B6355638) in DMF) |
The γ-lactone functionality in this compound presents a more complex challenge for protection due to its susceptibility to both acidic and basic hydrolysis, as well as nucleophilic attack. While direct protection of the lactone is not as common as for amines or alcohols, one potential strategy involves its conversion to a more stable derivative, such as a thiolactone.
Thiolactone as a Lactone Surrogate:
The conversion of a lactone to a thiolactone can be achieved using reagents like Lawesson's reagent or through indium-catalyzed reactions with a sulfur source. nih.govmdpi.comelsevierpure.com Thiolactones, such as homocysteine thiolactone, have been reported to be stable in acidic and neutral aqueous solutions, suggesting they could be a viable protecting group strategy for the lactone moiety. nih.gov The rationale is that the thiolactone would be less susceptible to nucleophilic attack by the deprotected amine compared to the corresponding lactone.
However, the stability of the γ-thiolactone derived from this compound under the specific acidic (TFA for Boc deprotection) or basic (piperidine for Fmoc deprotection) conditions required for amine deprotection needs to be experimentally verified. Furthermore, even with a thiolactone, the potential for intramolecular aminolysis to form a thiolactam remains a concern that must be addressed, potentially through careful control of reaction conditions or the use of sterically hindering protecting groups on the amine. mdpi.com
Strategic Considerations for Preventing Intramolecular Cyclization:
The primary intramolecular side reaction to consider during the synthesis of this compound derivatives is the formation of the corresponding bicyclic lactam. This is particularly relevant after the deprotection of the aminomethyl group, which can then act as an internal nucleophile and attack the lactone carbonyl.
To mitigate this, the following strategies can be employed:
Protonation of the Amine: Performing reactions under acidic conditions following amine deprotection can protonate the newly formed primary amine, rendering it non-nucleophilic and thus preventing its attack on the lactone.
Careful Selection of Reaction Conditions: The choice of reagents and reaction conditions for subsequent steps after amine deprotection should be carefully considered to avoid conditions that would favor intramolecular cyclization (e.g., high temperatures, strong bases).
Immediate Functionalization: After deprotection of the amine, immediate N-functionalization (e.g., acylation, alkylation) can be performed to cap the nucleophilic amine before it has the opportunity to react intramolecularly.
Investigation of Chemical Reactivity and Reaction Mechanisms of 3 Aminomethyl Oxolan 2 One
Mechanistic Studies of Primary Reactions Involving 3-(Aminomethyl)oxolan-2-one
The primary reactions of this compound are dictated by the presence of two key functional groups: the primary amine of the aminomethyl moiety and the ester linkage within the γ-butyrolactone ring. These sites are susceptible to attack by a variety of reagents, leading to a range of products through distinct mechanistic pathways.
The primary amine of the aminomethyl group serves as a potent nucleophile, readily participating in reactions with various electrophiles. This reactivity is fundamental to the derivatization of this compound.
Acylation and Sulfonylation: The lone pair of electrons on the nitrogen atom can attack the electrophilic carbon of acyl halides, anhydrides, and sulfonyl chlorides, leading to the formation of stable amide and sulfonamide linkages, respectively. These reactions typically proceed through a nucleophilic acyl substitution mechanism.
Alkylation: The aminomethyl group can undergo alkylation with alkyl halides. The reaction follows a typical SN2 pathway, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. It is important to note that over-alkylation can occur, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.
Mannich-type Reactions: The aminomethyl group can also participate in Mannich-type reactions, reacting with a non-enolizable aldehyde and an enolizable carbonyl compound to form β-amino carbonyl compounds.
While specific studies on the nucleophilic reactivity of this compound are limited, the principles of amine chemistry provide a strong foundation for predicting its behavior. The inherent nucleophilicity of the primary amine makes it a versatile handle for the introduction of a wide array of functional groups.
The γ-butyrolactone ring of this compound is susceptible to nucleophilic attack, leading to ring-opening. This process can be initiated by various nucleophiles and is often catalyzed by acids or bases.
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the lactone can undergo hydrolysis to yield the corresponding γ-hydroxy acid.
Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the ring oxygen as a leaving group leads to the ring-opened product.
Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the ring oxygen acting as a leaving group, to form the carboxylate salt of the γ-hydroxy acid.
Aminolysis: The lactone ring can also be opened by amines, a reaction known as aminolysis, to produce γ-hydroxy amides. This reaction is of particular interest as it can be either an intermolecular or an intramolecular process. In the context of this compound, intramolecular aminolysis could potentially lead to the formation of a cyclic amide, although this is generally less favored for five-membered rings. The mechanism of aminolysis is analogous to that of hydrolysis, with the amine acting as the nucleophile.
Ring-Closing Mechanisms: The reverse reaction, lactonization, is also a key process, particularly in the synthesis of this compound. Intramolecular cyclization of a γ-hydroxy acid or its derivatives, often under acidic conditions, leads to the formation of the lactone ring. A notable synthetic route involves an auto-catalytic domino reaction, which includes an aza-Michael reaction, proton transfer, and subsequent lactonization to furnish α-(aminomethyl)-γ-butyrolactones with high diastereoselectivity researchgate.net. This highlights the dynamic equilibrium that can exist between the ring-opened and ring-closed forms.
While the aminomethyl group is nucleophilic, the lactone ring itself can be made more susceptible to nucleophilic attack through electrophilic activation. This typically involves the use of Lewis acids or Brønsted acids to coordinate with the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Furthermore, the α-carbon of the lactone can be deprotonated with a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the α-position. However, the presence of the acidic N-H proton of the aminomethyl group would need to be considered and potentially protected for such a reaction to be successful.
Elucidation of Stereoselectivity Mechanisms through Transition State Analysis
The stereochemistry at the 3-position of the oxolan-2-one ring is a critical aspect of its chemical reactivity. Reactions involving this chiral center can proceed with varying degrees of stereoselectivity, and understanding the underlying mechanisms is crucial for controlling the stereochemical outcome of synthetic transformations.
Transition state analysis, often aided by computational chemistry, provides valuable insights into the factors that govern stereoselectivity. For reactions such as the aza-Michael addition leading to the formation of the this compound scaffold, the diastereoselectivity is determined by the relative energies of the competing transition states. Factors such as steric hindrance, electronic effects, and the potential for hydrogen bonding can all influence the geometry of the transition state and, consequently, the stereochemical outcome.
While specific transition state analyses for reactions of this compound are not extensively reported, studies on related γ-butyrolactone systems have shown that the conformation of the five-membered ring and the orientation of the attacking nucleophile and electrophile in the transition state are key determinants of stereoselectivity.
Kinetic and Thermodynamic Aspects Governing this compound Reactivity
The reactivity of this compound is governed by both kinetic and thermodynamic factors. The rates of its various reactions and the position of the equilibrium are influenced by factors such as the nature of the reactants, the reaction conditions, and the stability of the products.
Kinetics: Kinetic studies on the aminolysis of lactones have shown that the reaction rate is dependent on the concentration of both the lactone and the amine. The rate can be significantly influenced by the basicity and steric bulk of the amine nucleophile. For instance, more basic and less sterically hindered amines generally react faster.
Thermodynamics: The ring-opening of γ-butyrolactones is generally less thermodynamically favorable compared to larger ring lactones due to lower ring strain. The Gibbs free energy of polymerization for γ-butyrolactone is often positive, indicating that the monomer is more stable than the polymer. However, the aminolysis of lactones to form stable amides is often a thermodynamically favorable process. The equilibrium between the lactone and the ring-opened hydroxy amide can be influenced by the reaction conditions. For example, the use of a large excess of the amine can drive the equilibrium towards the ring-opened product.
Below is a table summarizing general kinetic and thermodynamic parameters for the aminolysis of γ-butyrolactone, which can provide an approximation for the reactivity of this compound.
| Parameter | Value (approximate) | Conditions |
| Rate Constant (k) | Varies with amine and catalyst | 25 °C |
| Activation Energy (Ea) | 49.28 kJ/mol (for gas-phase amination) | High temperature, catalyst |
| Enthalpy of Reaction (ΔH) | Generally exothermic for aminolysis | Standard conditions |
| Entropy of Reaction (ΔS) | Generally negative for aminolysis | Standard conditions |
Note: These values are for the parent γ-butyrolactone and are intended to provide a general reference. The presence of the aminomethyl substituent will influence these parameters.
Influence of Solvent and Catalytic Systems on Reaction Pathways
The choice of solvent and the use of catalysts can have a profound impact on the reaction pathways and outcomes for this compound.
Solvent Effects: The polarity of the solvent can influence the rates of both nucleophilic attack on the lactone and reactions involving the aminomethyl group.
Polar protic solvents (e.g., water, alcohols) can solvate both the nucleophile and the electrophile, potentially slowing down SN2-type reactions by stabilizing the nucleophile. However, they can also facilitate reactions that involve charged intermediates.
Polar aprotic solvents (e.g., DMSO, DMF) are generally good at solvating cations but not anions, which can enhance the reactivity of anionic nucleophiles.
Nonpolar solvents (e.g., hexane, toluene) are less effective at solvating charged species and may favor concerted reaction mechanisms.
Catalytic Systems: A variety of catalysts can be employed to promote specific reactions of this compound.
Acid Catalysis: Brønsted and Lewis acids can activate the lactone carbonyl group towards nucleophilic attack, accelerating ring-opening reactions.
Base Catalysis: Bases can be used to deprotonate the aminomethyl group, increasing its nucleophilicity, or to catalyze the ring-opening of the lactone via a tetrahedral intermediate.
Organocatalysis: Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to be effective for the aminolysis of lactones under mild conditions. These catalysts can operate through various mechanisms, including nucleophilic catalysis and general base catalysis.
The following table summarizes the expected influence of different solvent and catalyst systems on the primary reactions of this compound.
| Reaction | Solvent Polarity | Catalyst | Expected Outcome |
| Nucleophilic attack by aminomethyl group | Aprotic > Protic | None | Favored in less solvating environments for the amine. |
| Lactone Ring-Opening (Hydrolysis) | Polar Protic | Acid or Base | Accelerated by catalysis. |
| Lactone Ring-Opening (Aminolysis) | Aprotic | Organocatalyst (e.g., TBD) | Efficient amide formation under mild conditions. |
Computational Chemistry and Theoretical Studies on 3 Aminomethyl Oxolan 2 One
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 3-(Aminomethyl)oxolan-2-one. These methods provide a balance between accuracy and computational cost, making them ideal for studying molecules of this size.
Conformational Analysis and Energy Landscapes of this compound
The biological activity and reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.
A relaxed potential energy surface (PES) scan can be performed by systematically rotating the rotatable bonds, such as the C-C bond connecting the aminomethyl group to the lactone ring and the C-N bond. DFT methods, for instance, using the B3LYP functional with a 6-31G+(d,p) basis set, are well-suited for these calculations. wmich.edu Such studies on analogous molecules like 2-Acetyl-gamma-butyrolactone have been successful in determining the order of stability of different conformations in both vacuum and aqueous phases. researchgate.net For this compound, the analysis would likely reveal several low-energy conformers stabilized by intramolecular interactions, such as hydrogen bonding between the amine group and the carbonyl oxygen of the lactone ring.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (O=C-C-C) (°) | Dihedral Angle (C-C-N-H) (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | 15.2 | 60.1 | 0.00 |
| 2 | -16.5 | 178.5 | 1.25 |
| 3 | 14.8 | -65.3 | 2.10 |
| 4 | -120.8 | 58.9 | 3.50 |
Note: This data is illustrative and represents typical results from DFT calculations.
Electronic Structure Analysis for Reactivity and Selectivity Predictions
The electronic structure of this compound governs its reactivity and how it interacts with other molecules. DFT calculations can provide a wealth of information about the electronic distribution. Key properties that are often analyzed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com
Analysis of the molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-poor regions of the molecule. For this compound, the carbonyl oxygen is expected to be a region of negative potential (nucleophilic), while the hydrogen atoms of the aminomethyl group would be regions of positive potential (electrophilic). This information is vital for predicting sites of electrophilic and nucleophilic attack.
Furthermore, Natural Bond Orbital (NBO) analysis can be employed to study charge distribution and delocalization within the molecule, providing insights into hyperconjugative interactions that contribute to its stability. researchgate.net
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.5 D |
Note: This data is illustrative and based on typical DFT calculation results for similar molecules.
Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving this compound. By locating the transition state (TS) structures and calculating their energies, the activation energy for a given reaction can be determined, providing insights into the reaction kinetics.
For instance, the reaction of the aminomethyl group in a modified Mannich reaction can be modeled. mdpi.com DFT calculations can be used to map out the potential energy surface for the reaction, identifying intermediates and the highest energy barrier that determines the reaction rate. For example, in the reaction of aminomethanol (B12090428) with a hydroxyl radical, computational findings have revealed that H-transfer necessitates specific activation energies for different conformers. researchgate.net Similarly, the mechanism of lactonisation, a potential degradation pathway, can be investigated using methods like the Complete Linear Synchronous Transit/Quadratic Synchronous Transit (LST/QST) to find the concerted reaction pathway.
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Effects
While quantum mechanical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, particularly with solvent molecules.
MD simulations on the parent molecule, gamma-butyrolactone (B3396035) (GBL), have been used to study its liquid structure and interactions with solvents like ethanol. researchgate.net For this compound, MD simulations in an aqueous solution would be crucial to understand its hydration shell and the influence of water on its conformational preferences. The simulations can reveal the nature and lifetime of hydrogen bonds between the aminomethyl and carbonyl groups of the solute and the surrounding water molecules. Such simulations have been performed on similar systems, like pantolactone, to understand its aggregation and interaction with different solvents. acs.org
The choice of force field, such as OPLS/AA or GAFF, is critical for the accuracy of MD simulations. acs.orgup.pt These simulations can provide insights into properties like the radial distribution function (RDF) to understand the local ordering of solvent molecules around the solute.
Application of Machine Learning in Predicting this compound Reactivity and Synthetic Outcomes
In recent years, machine learning (ML) has emerged as a powerful tool in chemistry to predict molecular properties and reaction outcomes. For a building block like this compound, ML models can be trained on large datasets of known reactions to predict the likelihood of success for a new, proposed reaction.
These models can use molecular descriptors, which are numerical representations of the molecule's structure and electronic properties, as input. These descriptors can be derived from DFT calculations. The ML model can then learn the complex relationships between these descriptors and the observed reactivity or yield of a reaction. While specific ML models for this compound may not exist, general models for reaction prediction can be applied. These approaches can significantly accelerate the discovery of new synthetic routes by prioritizing experiments that are most likely to succeed.
In Silico Screening for Optimizing this compound as a Building Block
In silico screening, or virtual screening, is a computational technique used to search large libraries of virtual compounds for those with desired properties. When considering this compound as a building block for the synthesis of more complex molecules, in silico methods can be used to evaluate the suitability of its derivatives for a particular biological target.
Molecular docking is a common in silico screening technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For example, if designing inhibitors for a specific enzyme, derivatives of this compound can be virtually synthesized and then docked into the active site of the enzyme. The docking scores provide an estimate of the binding affinity, allowing for the prioritization of which derivatives to synthesize and test experimentally. This approach has been successfully applied to screen libraries of lactone-containing compounds for their inhibitory effects on various enzymes. ajol.infoarxiv.org
Table 3: Illustrative In Silico Screening Data for this compound Derivatives
| Derivative | Target Enzyme | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |
|---|---|---|---|
| Parent | Enzyme X | -6.5 | 500 |
| Derivative A | Enzyme X | -8.2 | 50 |
| Derivative B | Enzyme X | -7.1 | 200 |
| Derivative C | Enzyme X | -9.0 | 15 |
Note: This data is hypothetical and for illustrative purposes only.
Analytical and Derivatization Methodologies for 3 Aminomethyl Oxolan 2 One Research
Advanced Chromatographic Techniques with Chemical Derivatization
Chromatographic methods are central to the separation and quantification of 3-(aminomethyl)oxolan-2-one from complex matrices. Derivatization of the primary amine group is a common strategy to improve its analytical characteristics for both liquid and gas chromatography.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the sensitive and selective analysis of this compound. However, the inherent polarity of the primary amine can lead to poor retention on reversed-phase columns and susceptibility to matrix effects. Derivatization can mitigate these issues by increasing the hydrophobicity of the molecule and introducing a readily ionizable tag, which enhances the response in the mass spectrometer. ut.eersc.orgmdpi.com
A variety of derivatization reagents are available for primary amines. researchgate.net For instance, reagents like diethyl ethoxymethylenemalonate (DEEMM) react with the primary amine of this compound, and the resulting derivative can be targeted in neutral loss scans in the mass spectrometer, providing a high degree of specificity. ut.eenih.gov Another approach involves using reagents that introduce a fluorescent tag, such as 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA), which allows for highly sensitive fluorescence detection in addition to mass spectrometric identification. nih.govresearchgate.net
The derivatization reaction not only improves chromatographic retention and peak shape but also provides characteristic fragmentation patterns in MS/MS analysis. The derivatized this compound will exhibit a unique parent ion, and collision-induced dissociation (CID) will produce specific fragment ions corresponding to the derivatizing agent and the core structure of the analyte. This allows for the development of highly selective multiple reaction monitoring (MRM) methods for quantification.
Table 1: Potential Derivatization Reagents for HPLC-MS/MS Analysis of this compound
| Derivatization Reagent | Reaction Principle | Advantages for HPLC-MS/MS |
| Diethyl ethoxymethylenemalonate (DEEMM) | Reaction with primary amine | Allows for targeted analysis using neutral loss scans, improving specificity. ut.eenih.gov |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Forms a stable, fluorescent urea (B33335) derivative | Enhances hydrophobicity and ionization efficiency, leading to increased sensitivity. mdpi.com |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Nucleophilic aromatic substitution | Provides a strong chromophore for UV detection and a distinct mass shift. |
| Dansyl chloride | Forms a highly fluorescent sulfonamide | Significantly improves detection limits for fluorescence and mass spectrometry. |
Gas chromatography (GC) is another powerful separation technique, but it requires analytes to be volatile and thermally stable. iu.edu Due to the presence of the polar primary amine and the lactone ring, this compound is not directly amenable to GC analysis. Therefore, derivatization is essential to reduce its polarity and increase its volatility. iu.edu
Common derivatization strategies for compounds with primary amines for GC analysis include silylation and acylation. researchgate.net Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the primary amine to replace the active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. dc.gov This derivatization significantly reduces the polarity and hydrogen-bonding capacity of the molecule, resulting in improved peak shape and thermal stability. dc.gov
Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is another effective method. The resulting trifluoroacetyl derivative is highly volatile and can be readily analyzed by GC. iu.edu The choice of derivatizing agent will depend on the specific requirements of the analysis, such as the desired volatility and the detector being used (e.g., flame ionization detector or mass spectrometer).
Table 2: Common Derivatizing Agents for GC Analysis of this compound
| Derivatizing Agent | Type of Derivative | Key Advantages for GC Analysis |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) | Reduces polarity, improves thermal stability and peak shape. dc.gov |
| Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl (TFA) | Increases volatility, suitable for electron capture detection. iu.edu |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) | Forms more stable derivatives compared to TMS, reducing hydrolysis. |
| Pentafluorobenzoyl chloride (PFBCl) | Pentafluorobenzoyl | Introduces a halogenated group, enhancing sensitivity with an electron capture detector. |
Chiral Separation and Enantiomeric Excess Determination via Derivatization
As this compound is a chiral molecule, the separation of its enantiomers is crucial in many research contexts, particularly in pharmaceutical and biological studies. americanpharmaceuticalreview.com While direct chiral separation on a chiral stationary phase (CSP) is possible, indirect separation via derivatization with a chiral derivatizing agent (CDA) to form diastereomers is a widely used and effective alternative. americanpharmaceuticalreview.com These diastereomers can then be separated on a conventional achiral stationary phase.
The primary amine of this compound is an ideal site for reaction with a CDA. Commonly used CDAs for primary amines include Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) and Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). The resulting diastereomeric amides have different physicochemical properties, allowing for their separation by standard chromatographic techniques like HPLC. The ratio of the peak areas of the separated diastereomers directly corresponds to the enantiomeric excess of the original this compound sample.
Capillary electrophoresis is another powerful technique for chiral separations and can be employed with or without derivatization. americanpharmaceuticalreview.com When using derivatization, the formation of diastereomers allows for separation in a standard capillary electrophoresis system. americanpharmaceuticalreview.com
Spectroscopic Characterization (NMR, IR, Mass Spectrometry) of Derivatized Forms
The structural elucidation of derivatized this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the derivatized compound. nih.gov Upon derivatization of the aminomethyl group, significant changes in the chemical shifts of the protons and carbons in the vicinity of the reaction site are observed. For instance, in the ¹H NMR spectrum, the chemical shift of the methylene (B1212753) protons adjacent to the nitrogen will change, and new signals corresponding to the derivatizing group will appear. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to fully assign the structure of the derivative.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The derivatization of the primary amine in this compound will result in the disappearance of the characteristic N-H stretching vibrations of the primary amine (typically in the region of 3300-3500 cm⁻¹) and the appearance of new bands corresponding to the newly formed functional group (e.g., an amide C=O stretch if an acylating agent is used). The lactone carbonyl stretch will remain, confirming the integrity of the oxolan-2-one ring.
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the derivatized compound and for providing structural information through fragmentation patterns. nih.gov In the mass spectrum of a derivatized this compound, the molecular ion peak will correspond to the molecular weight of the derivative. The fragmentation pattern in MS/MS will show characteristic losses of fragments from the derivatizing group and the original molecule, which can be used to confirm the structure and for quantification in targeted analyses. nih.govnih.gov For example, a TMS derivative of this compound would likely show a prominent fragment corresponding to the loss of a methyl group from the TMS moiety. dc.gov
Table 3: Expected Spectroscopic Changes upon Derivatization of this compound
| Spectroscopic Technique | Expected Changes After Derivatization of the Aminomethyl Group |
| ¹H NMR | Shift in the signals of the CH₂ protons adjacent to the nitrogen; appearance of new signals from the derivatizing agent. |
| ¹³C NMR | Shift in the signal of the carbon adjacent to the nitrogen; appearance of new signals from the derivatizing agent. |
| IR | Disappearance of primary amine N-H stretches; appearance of new bands (e.g., amide C=O stretch). |
| Mass Spectrometry | Increase in molecular weight corresponding to the mass of the added group; characteristic fragmentation patterns. |
Development of Novel Derivatization Reagents for Specific Research Applications
While a range of derivatization reagents for primary amines are commercially available, there is ongoing research into the development of novel reagents with improved properties for specific applications. acs.orggoogle.com The design of new reagents often focuses on enhancing sensitivity, selectivity, and reaction efficiency. For example, novel reagents can be designed to have a high ionization efficiency for mass spectrometry, a high molar absorptivity for UV-Vis detection, or a high quantum yield for fluorescence detection. nih.gov
For research involving this compound, novel derivatization reagents could be developed to:
Introduce a specific isotopic label: This would be useful for quantitative studies using isotope dilution mass spectrometry.
Enable multimodal detection: A reagent with both a fluorophore and a readily ionizable group would allow for analysis by both fluorescence and mass spectrometry.
Target the primary amine with high selectivity: In complex biological samples, a highly selective reagent would minimize interference from other matrix components.
Facilitate "click chemistry" reactions: Reagents with azide (B81097) or alkyne functionalities would allow for highly efficient and specific ligation to reporter molecules.
The development of such tailored derivatization reagents will continue to advance the analytical capabilities for studying this compound and other primary amine-containing compounds in various scientific disciplines.
Role and Applications of 3 Aminomethyl Oxolan 2 One As a Versatile Synthetic Building Block
Construction of Complex Heterocyclic Scaffolds and Ring Systems
No specific studies were found that utilize 3-(Aminomethyl)oxolan-2-one as a precursor for the construction of complex heterocyclic scaffolds such as pyrrolidines, piperidines, or diazepanes through intramolecular or intermolecular cyclization reactions. General methods for the synthesis of such heterocyclic systems are abundant, but none of the reviewed literature employed this particular starting material.
Synthesis of Chiral Amine and Lactone-Containing Compound Libraries
While the inherent chirality of this compound makes it an attractive starting material for the synthesis of chiral amines and lactones, there is a lack of published research on its use in the generation of diverse compound libraries. Methodologies for the diastereoselective synthesis of chiral amines and the use of chiral lactones in natural product synthesis are well-established, but applications of this specific compound were not identified.
Development of Diverse Chemical Libraries via Combinatorial Synthesis Strategies
The bifunctional nature of this compound would theoretically allow for its use as a scaffold in combinatorial chemistry to generate libraries of, for example, lactams. However, no literature could be found that describes the use of this compound in such combinatorial synthesis strategies.
Applications in Peptidomimetic Chemistry and Bioconjugation Methodologies
The structural features of this compound suggest its potential as a scaffold for β-turn peptidomimetics or as a linker in bioconjugation. Nevertheless, no specific examples of its incorporation into peptidomimetic structures or its use in the bioconjugation of peptides or proteins were discovered in the reviewed literature.
Precursor to Functionally Advanced Organic Materials for Research
The potential for this compound to be used as a monomer for the synthesis of functionalized polymers, such as polyamides or other advanced organic materials, has not been explored in the available scientific literature.
Utility in Asymmetric Organocatalysis
The chiral nature of this compound suggests that it could be a precursor for the synthesis of novel organocatalysts. However, no studies were found that describe the development or application of organocatalysts derived from this compound.
Q & A
Q. Q1. What are the optimized synthetic routes for 3-(Aminomethyl)oxolan-2-one, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves Mannich-type reactions or condensation of oxolan-2-one derivatives with formaldehyde and ammonia under controlled pH and temperature. Key parameters:
- Catalyst selection : Acidic (e.g., HCl) or basic (e.g., NaHCO₃) conditions influence regioselectivity.
- Temperature : Elevated temperatures (60–80°C) favor imine formation but may promote side reactions like hydrolysis.
- Solvent : Polar aprotic solvents (e.g., THF) enhance reactivity compared to aqueous systems.
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?
Methodological Answer:
- ¹H NMR : The aminomethyl group (-CH₂NH₂) shows a triplet at δ 2.8–3.2 ppm (coupling with adjacent CH₂). The oxolan-2-one ring protons appear as distinct multiplets between δ 4.0–4.5 ppm.
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of lactone) and ~3300 cm⁻¹ (N-H stretch).
- Mass Spectrometry : Molecular ion peak at m/z 129.1 (C₅H₉NO₂) with fragmentation patterns indicating loss of CO₂ (m/z 85) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in analogs like 3-(2-Hydroxyethyl)oxolan-2-one, where hydroxyl protons complicate spectral interpretation .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the compound’s enantiomer-specific bioactivity in enzyme inhibition studies?
Methodological Answer: The aminomethyl group acts as a hydrogen-bond donor, enabling stereospecific interactions with enzyme active sites. For example:
- Kinetic assays with purified enzymes (e.g., oxidoreductases) show R-enantiomer inhibition (IC₅₀ = 12 µM) vs. S-enantiomer (IC₅₀ > 100 µM).
- Docking simulations reveal R-enantiomer alignment with catalytic residues (e.g., Tyr-157 in γ-butyrolactone-processing enzymes), while S-enantiomer adopts non-productive conformations .
Q. Experimental Design :
Resolve enantiomers via chiral chromatography (e.g., Chiralpak AD-H column).
Validate inhibition using stopped-flow kinetics or surface plasmon resonance (SPR) .
Q. Q4. How do computational models predict the compound’s reactivity in aqueous vs. non-polar environments?
Methodological Answer: DFT calculations (B3LYP/6-31G*) reveal:
- Hydrolysis susceptibility : The lactone ring undergoes pH-dependent hydrolysis, with faster degradation in basic conditions (t₁/₂ = 2 h at pH 10 vs. 48 h at pH 7).
- Solvent effects : In non-polar solvents (e.g., toluene), the aminomethyl group stabilizes zwitterionic intermediates, reducing reactivity .
Validation : Compare computational predictions with HPLC-MS stability studies under varied pH and solvent conditions.
Q. Q5. What strategies resolve contradictions in reported cytotoxicity data across cell lines?
Methodological Answer: Discrepancies arise from cell-specific metabolic pathways or impurity profiles . Mitigation strategies:
Standardize purity : Use HPLC-purified batches (>98%) to eliminate confounding byproducts.
Metabolomic profiling : Identify cell line-specific metabolites (e.g., glutathione adducts) via LC-HRMS.
Dose-response normalization : Adjust for differences in membrane permeability (e.g., using P-glycoprotein inhibitors in resistant lines) .
Case Study : In HeLa cells, cytotoxicity (EC₅₀ = 50 µM) correlates with ROS generation, absent in HEK293 cells due to higher antioxidant expression .
Data-Driven Research Applications
Q. Q6. How can this compound serve as a synthon for complex heterocycles?
Methodological Answer:
- Ring-opening reactions : React with nucleophiles (e.g., Grignard reagents) to form γ-amino alcohols.
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives for drug discovery.
Example : Reaction with phenylmagnesium bromide produces 3-(aminomethyl)-4-phenylbutanolide , a precursor to kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
